![molecular formula C7H13N B2904254 (1R,6R)-7-Azabicyclo[4.2.0]octane CAS No. 1807941-12-3](/img/structure/B2904254.png)
(1R,6R)-7-Azabicyclo[4.2.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,6R)-7-Azabicyclo[4.2.0]octane” is a chiral compound . It is a nitrogen-containing heterocyclic compound with a structure similar to octahydroquinoline . The CAS number is 5691-14-5 . The molecular formula is C7H13N and the molecular weight is 111.18 .
Molecular Structure Analysis
The molecular structure of “(1R,6R)-7-Azabicyclo[4.2.0]octane” is defined by its IUPAC name and its InChI code is 1S/C7H13N/c1-2-4-7-6 (3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1 . This indicates that it has a bicyclic structure with one nitrogen atom and seven carbon atoms in the ring .Physical And Chemical Properties Analysis
The boiling point of “(1R,6R)-7-Azabicyclo[4.2.0]octane” is between 140-150 °C . The predicted density is 0.934±0.06 g/cm3 . The predicted pKa value is 11.73±0.20 .Aplicaciones Científicas De Investigación
Organic Synthesis
(1R,6R)-7-Azabicyclo[4.2.0]octane: serves as a versatile intermediate in organic synthesis. Its rigid bicyclic structure is beneficial for constructing complex molecules with high stereocontrol. For instance, it can be used in the synthesis of grandisol , a pheromone of the cotton boll weevil, through enantioselective intermolecular [2+2] photocycloaddition reactions .
Molecular Spectroscopy
Molecular spectroscopy techniques can be applied to study the intrinsic properties of (1R,6R)-7-Azabicyclo[4.2.0]octane . These studies can provide insights into its electronic structure and reactivity, which are essential for its applications in different research fields .
Safety and Hazards
“(1R,6R)-7-Azabicyclo[4.2.0]octane” is classified as dangerous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals . It has hazard statements H318, H335, H226, and H315 . Precautionary measures include avoiding inhalation or skin contact, and using personal protective equipment .
Mecanismo De Acción
Mode of Action
The mode of action of (1R,6R)-7-Azabicyclo[42It’s known that the compound exhibits a high enantioselectivity . This suggests that it may interact with its targets in a highly specific manner, leading to changes at the molecular level.
Biochemical Pathways
The specific biochemical pathways affected by (1R,6R)-7-Azabicyclo[42It’s known that molecules with trans-fused bicyclo[330]octane ring systems, which are structurally similar to (1R,6R)-7-Azabicyclo[420]octane, have been synthesized and used in the creation of various natural products . This suggests that (1R,6R)-7-Azabicyclo[4.2.0]octane may also interact with similar biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the intermolecular [2+2] photocycloaddition reaction of typical cyclic α, β-unsaturated enones, such as 2-cyclohexenone, with olefins was performed in moderate to good yields (42-82%) and with high enantioselectivity (82%-96% ee) . This suggests that environmental factors such as light and temperature could potentially influence the action of (1R,6R)-7-Azabicyclo[4.2.0]octane.
Propiedades
IUPAC Name |
(1R,6R)-7-azabicyclo[4.2.0]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7-6(3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPEXFDRKDVPE-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6R)-7-Azabicyclo[4.2.0]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

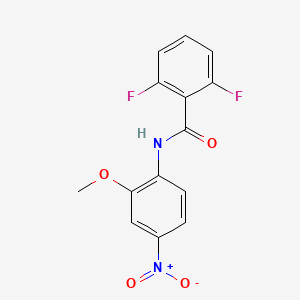
![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)
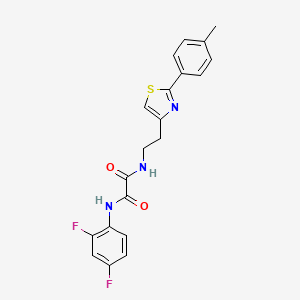
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)
![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)
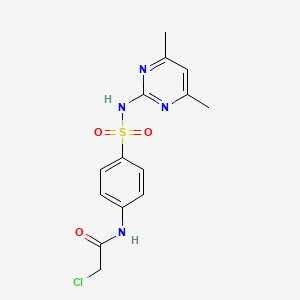
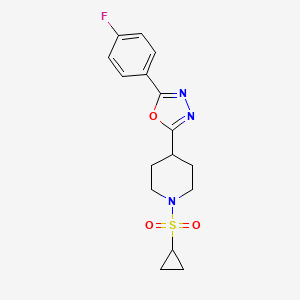
![3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2904183.png)
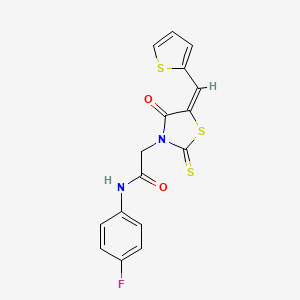
![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)
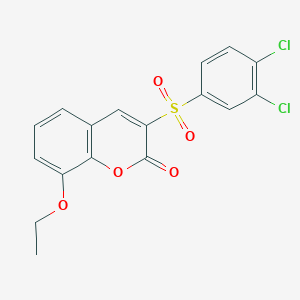
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)
